4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride
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Overview
Description
4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride is a fluorinated organic compound It is characterized by the presence of five fluorine atoms attached to the pentane chain and a sulfonyl chloride functional group
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
Sulfonyl chlorides, including 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride, are electrophilic in nature. They can react with nucleophiles, such as amines and alcohols, in a substitution reaction to form sulfonamides and sulfonic esters, respectively . The chlorine atom is replaced by the nucleophile in the reaction.
Biochemical Pathways
The products of its reactions, such as sulfonamides and sulfonic esters, can participate in various biochemical processes depending on their specific structures and properties .
Pharmacokinetics
Factors such as solubility, stability, and reactivity can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The compound’s reactivity suggests that it could potentially modify biomolecules, such as proteins and nucleic acids, through the formation of sulfonamide or sulfonic ester linkages .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4,5,5,5-pentafluoropentanol with thionyl chloride (SOCl2) under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods
In industrial settings, the production of 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction with thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the preparation of the sulfonyl chloride group.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring fluorinated sulfonyl groups.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride.
4,4,5,5,5-Pentafluoropentane-1-thiol: Another fluorinated compound with a thiol group instead of a sulfonyl chloride group.
2,2,3,3,3-Pentafluoro-1-propanol: A similar fluorinated alcohol used in various chemical syntheses.
Uniqueness
This compound is unique due to the combination of its highly reactive sulfonyl chloride group and the electron-withdrawing effects of the five fluorine atoms. This combination imparts distinct reactivity and stability characteristics, making it valuable in specialized chemical syntheses and applications .
Properties
CAS No. |
212190-21-1 |
---|---|
Molecular Formula |
C5H6ClF5O2S |
Molecular Weight |
260.6 |
Purity |
95 |
Origin of Product |
United States |
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